

"5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine chemical properties"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine

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An In-depth Technical Guide to **5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine**

Introduction

5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. The 1,3,4-thiadiazole core is a recognized scaffold known for a wide array of biological activities.^{[1][2]} This compound, featuring a dimethoxybenzyl moiety, serves as a crucial synthetic intermediate for the development of more complex, pharmacologically active molecules, particularly fused ring systems like imidazo[2,1-b]^{[1][3][4]}thiadiazole.^[1] Research has demonstrated its potential in antimicrobial and anticancer applications, making it a valuable subject for drug discovery and development professionals.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and biological activities.

Chemical and Physical Properties

The fundamental chemical and physical properties of **5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine** are summarized below.

Property	Value	Reference
CAS Number	313957-85-6	[1]
Molecular Formula	C11H13N3O2S	[1]
Molecular Weight	251.31 g/mol	[1]
Appearance	Not explicitly stated, but related compounds are often crystalline solids.	
Purity	High-purity available for research purposes.	[1]

Synthesis and Experimental Protocols

The synthesis of 2-amino-1,3,4-thiadiazole derivatives typically involves the cyclization of a carboxylic acid derivative with thiosemicarbazide.

General Synthesis Method

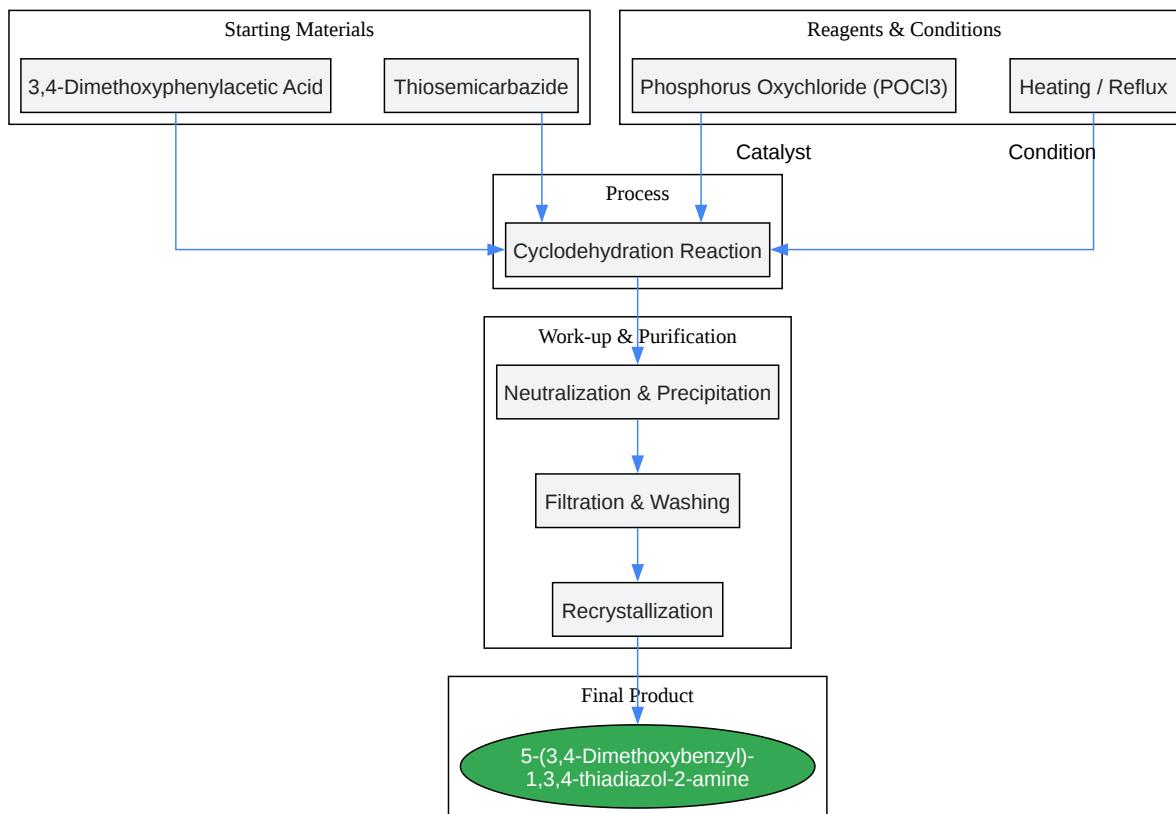
A primary method for synthesizing **5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine** is through the cyclodehydration reaction of 3,4-dimethoxyphenylacetic acid and thiosemicarbazide.^[1] This reaction is commonly facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.^{[1][5]} The general approach involves heating the reactants together, followed by purification of the resulting product. This method has been reported to achieve yields as high as 85%.^[1]

Another versatile, one-pot method for synthesizing 2-amino-1,3,4-thiadiazoles utilizes polyphosphate ester (PPE) to facilitate the reaction between a carboxylic acid and thiosemicarbazide, avoiding the use of more toxic reagents like POCl₃.^[6]

Detailed Experimental Protocol (Cyclodehydration)

The following protocol is a representative procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

- Reactant Preparation: In a round-bottom flask, equimolar amounts of 3,4-dimethoxyphenylacetic acid and thiosemicarbazide are combined.
- Reaction Initiation: A dehydrating agent, such as phosphorus oxychloride, is added slowly to the mixture while cooling in an ice bath to manage the exothermic reaction.
- Reflux: The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[\[5\]](#)
- Work-up: After completion, the mixture is cooled to room temperature and carefully poured into crushed ice or a cold, dilute solution of a base (e.g., sodium bicarbonate) to neutralize the acid and precipitate the product.
- Isolation and Purification: The solid precipitate is collected by filtration, washed thoroughly with water, and dried.
- Recrystallization: The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified **5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine**.[\[5\]](#)

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Caption: Synthesis workflow for **5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine**.

Spectral Data

The structural elucidation of **5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine** and its analogs is confirmed through various spectroscopic techniques. The characteristic spectral features are summarized below.

Spectroscopic Technique	Characteristic Peaks / Signals
FT-IR (KBr, cm^{-1})	~3400-3070 (N-H stretching of primary amine), ~3040-2940 (Aromatic C-H stretching), ~1636- 1590 (C=N stretching of thiadiazole ring), ~854- 812 (C-S-C stretching of thiadiazole ring).[7]
$^1\text{H-NMR}$ (DMSO-d ₆ , δ ppm)	Signals corresponding to the two methoxy groups (-OCH ₃), the benzyl methylene protons (-CH ₂ -), the aromatic protons of the dimethoxybenzyl ring, and the amine protons (- NH ₂).[8]
$^{13}\text{C-NMR}$ (DMSO-d ₆ , δ ppm)	~169-148 (Carbon atoms of the -C=N group in the 1,3,4-thiadiazole ring), ~130-112 (Aromatic carbon atoms).[7][9] Signals for the methoxy and methylene carbons would also be present.
Mass Spectrometry (LC-MS)	A molecular ion peak [M] ⁺ corresponding to the calculated molecular weight (251.31).[7][9]

Biological Activities and Mechanism of Action

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of therapeutic agents due to its diverse biological profile.[1][2][10] Derivatives of **5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine** have shown significant potential in several therapeutic areas.

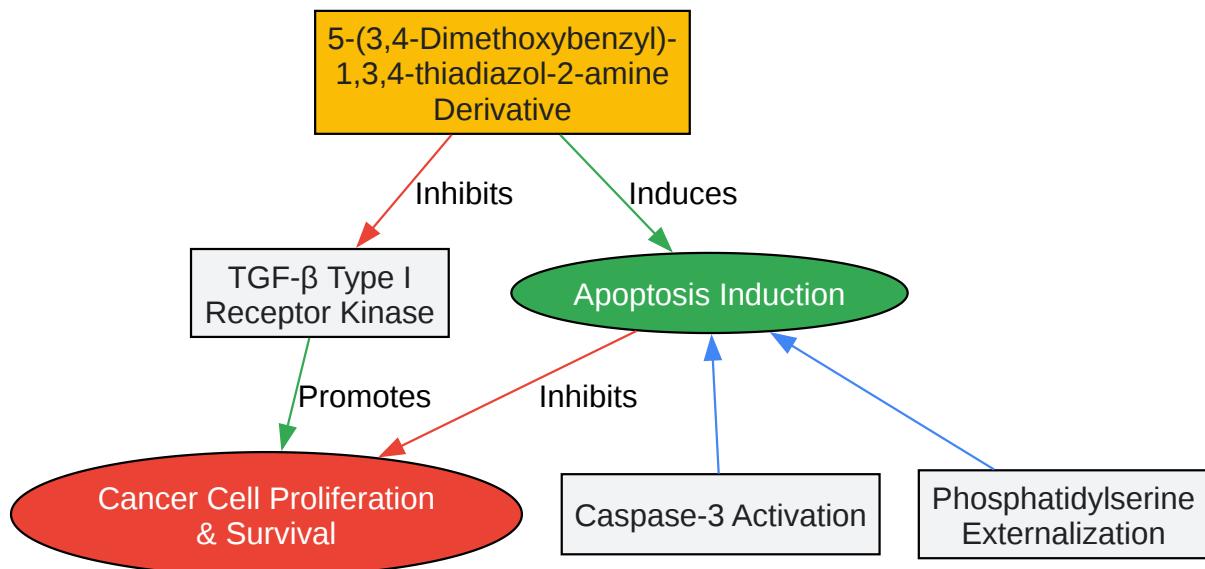
Antimicrobial Activity

This class of compounds has demonstrated notable antimicrobial effects. Studies have shown activity against bacterial strains such as *E. coli* and *S. aureus*.[1]

Anticancer Activity

Derivatives of **5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine** have exhibited promising anticancer properties.[1]

- Cytotoxicity: They have shown cytotoxic effects against various cancer cell lines, including murine leukemia (L1210), human T-lymphocyte cells (CEM), and human cervix carcinoma cells (HeLa).[1] One particular derivative displayed a potent IC_{50} value of 0.79 μM .[1]
- Mechanism of Action: The anticancer mechanism for derivatives is associated with the induction of apoptosis.[1] This is evidenced by key apoptotic events such as the externalization of phosphatidylserine and the activation of caspase-3.[1] Furthermore, the mechanism involves the binding of these compounds within the active site of the Transforming Growth Factor Beta (TGF- β) type I receptor kinase domain, suggesting an inhibition of this crucial signaling pathway involved in cell growth and proliferation.[1]



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Caption: Proposed anticancer signaling pathway of thiadiazole derivatives.

Conclusion

5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine is a versatile chemical entity with a well-defined synthesis pathway and significant biological potential. Its role as a key intermediate allows for the creation of a diverse library of derivatives. The demonstrated antimicrobial and potent anticancer activities, particularly through the induction of apoptosis and inhibition of the TGF- β signaling pathway, underscore its importance for further investigation in drug discovery programs. This guide provides foundational technical information to support researchers and scientists in leveraging this promising scaffold for the development of novel therapeutics.

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- To cite this document: BenchChem. ["5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine chemical properties"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297945#5-3-4-dimethoxybenzyl-1-3-4-thiadiazol-2-amine-chemical-properties]

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